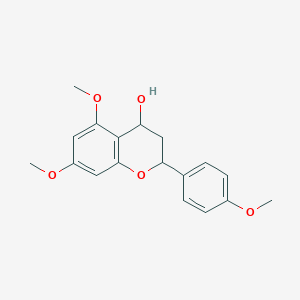
Dimethylstilbestrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylstilbestrol (DES) is a synthetic estrogen that was first synthesized in 1938. It was prescribed to pregnant women between the 1940s and 1970s to prevent miscarriages and premature births. However, it was later discovered that DES was causing cancer and other health problems in the children of these women. Today, DES is no longer prescribed, but it is still used in scientific research.
Aplicaciones Científicas De Investigación
Estrogenic and Antiestrogenic Properties
Dimethylstilbestrol (DES) exhibits both estrogenic and antiestrogenic properties, depending on the dosage and administration method. A study by Martin (1969) demonstrated that DES, typically anti-estrogenic when administered as a single dose, can produce estrogen-like effects when given in multiple doses over time (Martin, 1969). Similarly, Katzenellenbogen and Katzenellenbogen (1973) found that DES can effectively inhibit the binding of estradiol in the uterus, indicating its antiestrogenic activity in certain contexts (Katzenellenbogen & Katzenellenbogen, 1973).
Effects on Female Reproductive Tract
Research by McLachlan, Newbold, and Bullock (1980) showed that prenatal exposure to DES can lead to significant abnormalities in the reproductive tracts of female offspring, indicating its impact on fetal development (McLachlan, Newbold, & Bullock, 1980).
Interaction with Other Compounds
The interaction between DES and other estrogen-related compounds has been studied in various contexts. For instance, Rochefort and Capony (1977) examined how DES interacts with the estrogen receptor and its modulation by estradiol, revealing insights into the molecular mechanisms of estrogen receptor activation (Rochefort & Capony, 1977). Capony and Williams (1981) explored the actions of DES in avian liver, focusing on its role in apolipoprotein B synthesis (Capony & Williams, 1981).
Impact on Cellular Mechanisms
Several studies have investigated the effects of DES at the cellular level. For example, Stone and Baggett (1965) researched the uptake of tritiated estradiol and estrone by the uterus and vagina of the ovariectomized mouse, shedding light on the mechanism of action of estrogens and the role of DES as an anti-estrogen (Stone & Baggett, 1965).
Neoplastic Transformation
McLachlan, Wong, Degen, and Barrett (1982) used a Syrian hamster embryo fibroblast model to study the ability of DES and related compounds to induce neoplastic transformation, providing insights into the carcinogenic potential of these substances (McLachlan, Wong, Degen, & Barrett, 1982).
Propiedades
Número CAS |
13366-36-4 |
|---|---|
Nombre del producto |
Dimethylstilbestrol |
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol |
InChI |
InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+ |
Clave InChI |
XPINIPXARSNZDM-VAWYXSNFSA-N |
SMILES isomérico |
C/C(=C(/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
SMILES |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canónico |
CC(=C(C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Otros números CAS |
13366-36-4 552-80-7 |
Sinónimos |
alpha,alpha'-dimethyl-4,4'-stilbenediol dimethylstilbestrol dimethylstilbestrol, (E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



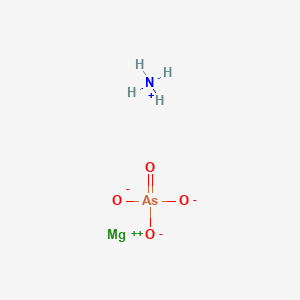
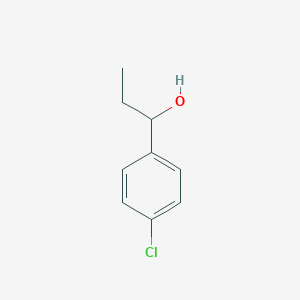


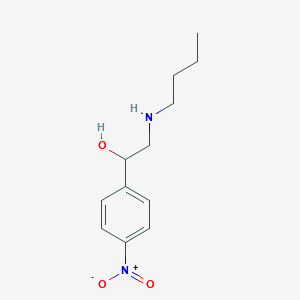
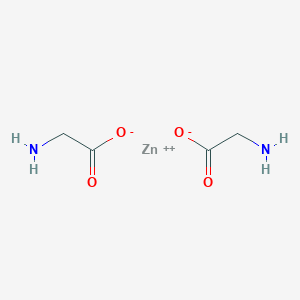
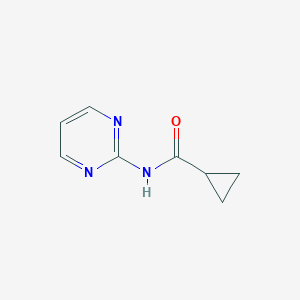

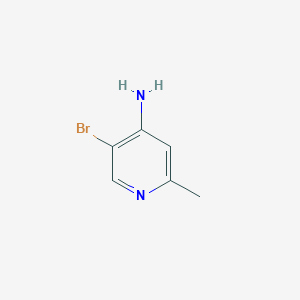
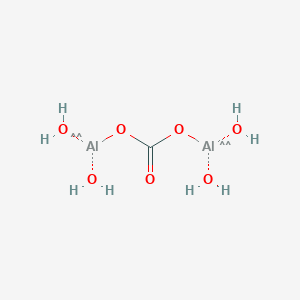
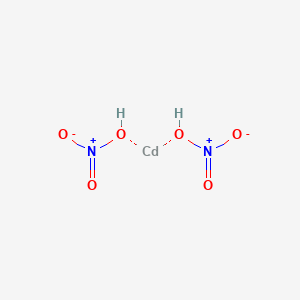
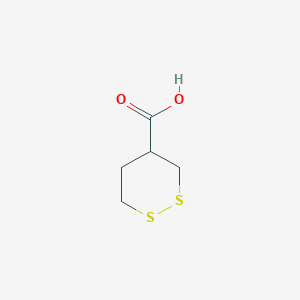
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
